Cefuzonam is a semisynthetic cephalosporin antibiotic developed in Japan. [, , , , ] It is classified as a third-generation cephalosporin, known for its broad spectrum of activity against both Gram-positive and Gram-negative bacteria. [, , , , , , ] In scientific research, cefuzonam serves as a valuable tool for investigating bacterial resistance, antibiotic penetration into various tissues, and synergistic effects with other antimicrobial agents. [, , , , , , , , ]
Cefuzonam belongs to the class of beta-lactam antibiotics, specifically the cephalosporins. These compounds are characterized by their beta-lactam ring structure, which is crucial for their antibacterial activity. Cefuzonam is synthesized from 7-aminocephalosporanic acid and other chemical precursors, which contribute to its enhanced pharmacological properties .
Cefuzonam can be synthesized through several methods, with one prominent approach involving microwave-assisted reactions. The synthesis typically begins with the reaction of 7-aminocephalosporanic acid and a thiazole derivative, specifically 2-(2-amino-4-thiazolyl)-2-methoxyiminoacetic thiobenzothiazole ester. The process includes the following steps:
Cefuzonam participates in several chemical reactions typical of beta-lactam antibiotics:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. These reactions can lead to various derivatives of cefuzonam, potentially enhancing its antibacterial properties .
Cefuzonam exerts its antibacterial effects primarily by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This binding disrupts cell wall integrity, leading to cell lysis and death.
The subcellular localization of cefuzonam is predominantly within the bacterial cell wall, where it effectively interferes with the synthesis process. This mechanism positions cefuzonam as a critical therapeutic agent against resistant strains of bacteria.
These properties are essential for determining the formulation and delivery methods for cefuzonam in clinical settings .
Cefuzonam has significant applications in treating bacterial infections caused by susceptible strains, particularly those resistant to other antibiotics due to its unique mechanism of action. It is under investigation for its effectiveness against multidrug-resistant pathogens in both clinical and research settings.
Additionally, cefuzonam's synthesis methods are being explored for potential industrial applications, allowing for efficient large-scale production while maintaining high purity levels .
Cefuzonam occupies a distinctive position in cephalosporin classification systems, with sources variably describing it as either second-generation or third-generation based on its antimicrobial spectrum and historical development timeline. This discrepancy arises from its transitional properties that bridge generational characteristics [1] [2]. Like established second-generation cephalosporins, cefuzonam maintains moderate Gram-positive coverage while exhibiting enhanced Gram-negative activity compared to first-generation agents. However, its expanded efficacy against Pseudomonas aeruginosa and other resistant Enterobacteriaceae aligns with third-generation attributes [2] [4].
The compound's structural features include:
Cefuzonam primarily targets PBP-1a, PBP-1b, and PBP-3 in Gram-negative bacteria, with additional affinity for PBP-2 in Staphylococcus aureus. This binding profile results in potent inhibition of the final transpeptidation step in peptidoglycan synthesis, causing bacterial cell lysis through autolytic enzyme activation [2] [4]. Its spectrum encompasses clinically significant pathogens including methicillin-susceptible Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis. Notably, it maintains efficacy against many ampicillin-resistant strains and certain extended-spectrum β-lactamase producers [2] [6] [8].
Table 1: Cefuzonam Classification Within Cephalosporin Generations
Generation | Representative Agents | Cefuzonam Alignment |
---|---|---|
First | Cefazolin, Cephalexin | Limited Gram-negative coverage |
Second | Cefuroxime, Cefoxitin | Moderate Gram-positive with expanded Gram-negative activity |
Third | Ceftriaxone, Ceftazidime | Enhanced Gram-negative and pseudomonal coverage |
Cefuzonam Position | Bridges second and third generation with expanded Gram-negative spectrum including P. aeruginosa [1] [2] [4] |
Table 2: Antibacterial Spectrum of Cefuzonam
Bacterial Species | MIC Range (μg/mL) | Spectrum Characteristics |
---|---|---|
Staphylococcus aureus (MSSA) | 0.63-2 | Potent activity against methicillin-sensitive strains |
Streptococcus pneumoniae | ≤1 | Includes penicillin-intermediate strains |
Escherichia coli | 0.1-4 | Effective against many ampicillin-resistant isolates |
Klebsiella pneumoniae | 0.1-2 | Includes ESBL-producing strains |
Pseudomonas aeruginosa | 1-16 | Moderate activity, strain-dependent |
Neisseria gonorrhoeae | 0.25-1 | Includes penicillin-resistant strains |
Proteus mirabilis | ≤0.5 | Consistent high susceptibility [2] [6] [8] |
The development of cefuzonam emerged from the global pharmaceutical industry's response to the escalating challenge of β-lactamase-mediated resistance in the 1980s. Japanese researchers spearheaded its discovery and early clinical evaluation, with Takeda Chemical Industries filing key patents [1] [2]. The compound was designated the international nonproprietary name (INN) "cefuzonam" and assigned the chemical registry number 82219-78-1, establishing its unique identity within the cephalosporin class [1] [6].
Landmark clinical evaluations occurred throughout 1987, with pivotal studies published in the Japanese Journal of Antibiotics:
Unlike later cephalosporins such as cefiderocol (FDA-approved in 2019), cefuzonam never achieved regulatory approval in Western markets [4]. Its primary commercialization occurred in Japan and select Asian countries under trade names including Cefuzonam Sodium. The divergent regulatory pathways reflect regional differences in infectious disease epidemiology and resistance patterns during the late 20th century [2].
Table 3: Historical Development Timeline of Cefuzonam
Year | Development Milestone | Significance |
---|---|---|
Early 1980s | Discovery and patent filing | Takeda Chemical Industries |
1987 | Comprehensive clinical trials in Japan | Establishment of efficacy and safety profiles |
March 1987 | Pediatric pharmacokinetic studies | Determination of serum half-life (1.04-1.33 hours) |
December 1987 | Antimicrobial profile publication | Classification as second-generation cephalosporin |
Post-1987 | Limited regional commercialization | Primarily available in Japanese markets |
2019 | FDA approval of cefiderocol | Contextualization as contemporary siderophore cephalosporin [1] [4] [5] |
Cefuzonam's pharmacological importance extends beyond direct bactericidal activity to encompass distinctive pharmacokinetic and resistance-overcoming properties. The compound achieves rapid serum concentrations following parenteral administration, with therapeutic levels sustained longer than many contemporary cephalosporins due to relatively limited plasma protein binding [2] [5]. Its volume of distribution facilitates penetration into respiratory tissues, hepatobiliary structures, and soft tissues, underpinning its clinical utility in site-specific infections including tonsillitis, pneumonia, and intra-abdominal infections [6] [8].
Key pharmacological advantages include:
Cefuzonam maintains clinical relevance in settings with high prevalence of difficult-to-treat Gram-negative pathogens. Its activity against Pseudomonas aeruginosa (MIC 1-16 μg/mL) positions it between second-generation agents (limited pseudomonal coverage) and third-generation cephalosporins like ceftazidime [2] [4] [6]. Furthermore, research indicates preserved efficacy against specific extended-spectrum β-lactamase (ESBL) producers, though susceptibility varies regionally based on prevalent enzyme types. This variable activity underscores its role as an epidemiologically tailored therapeutic option rather than a universal broad-spectrum agent [2] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7